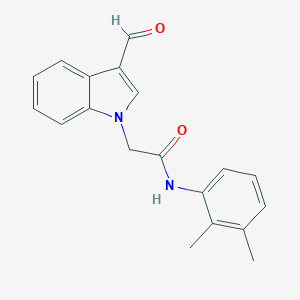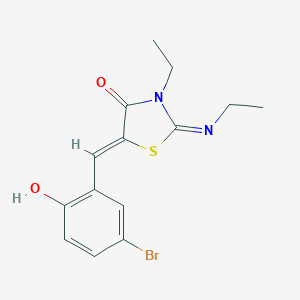![molecular formula C29H24F2N2O3 B297806 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B297806.png)
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes ethoxy, fluorobenzyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid derivatives with isocyanates or carbodiimides to form the quinazolinone core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Attachment of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorobenzyl and fluorophenyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nitriles, and amines can be used under conditions such as heating or the presence of a catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
- **2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- **2-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness: 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C29H24F2N2O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24F2N2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-10-21(30)11-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-12-22(31)13-15-23/h3-17,28,32H,2,18H2,1H3 |
InChI Key |
OQUJOVFHAKPMJE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)
![1-(2-fluorophenyl)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297746.png)
![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)
